Cynanester A

Description

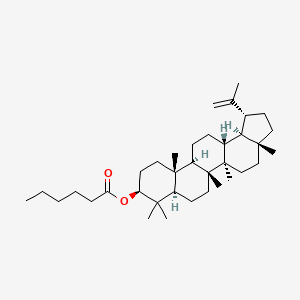

structure given in first source; from Cynanchum chinense R. Br.

Properties

CAS No. |

143502-52-7 |

|---|---|

Molecular Formula |

C36H60O2 |

Molecular Weight |

524.9 g/mol |

IUPAC Name |

[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexanoate |

InChI |

InChI=1S/C36H60O2/c1-10-11-12-13-30(37)38-29-18-20-34(7)27(32(29,4)5)17-21-36(9)28(34)15-14-26-31-25(24(2)3)16-19-33(31,6)22-23-35(26,36)8/h25-29,31H,2,10-23H2,1,3-9H3/t25-,26+,27-,28+,29-,31+,33+,34-,35+,36+/m0/s1 |

InChI Key |

RDMVPOZYOLCBLH-VQFBUESHSA-N |

Isomeric SMILES |

CCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C)C(=C)C)C |

Canonical SMILES |

CCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C)C(=C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cynanester A |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Triterpenoid: Unveiling the Discovery and Isolation of Cynanester A

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a perpetual frontier. Within the vast repository of natural products, triterpenoids represent a class of molecules with significant therapeutic potential. This technical guide delves into the discovery and isolation of Cynanester A, a triterpenoid derived from the plant Cynanchum chinense R. Br. While the initial discovery dates back to the early 1990s, detailed experimental data remains largely inaccessible in publicly available scientific literature, presenting a unique challenge and an opportunity for further research.

Discovery of this compound: A Triterpenoid from a Traditional Medicinal Plant

This compound was first reported in a 1992 publication in the China Journal of Chinese Materia Medica (Zhongguo Zhong yao za zhi) by Ma, X. C., and Liu, J. This seminal work identified this compound as a novel triterpenoid isolated from Cynanchum chinense R. Br., a plant with a history of use in traditional Chinese medicine.

Subsequent database entries have classified this compound, providing key chemical identifiers:

| Property | Value |

| Chemical Formula | C36H60O2 |

| Molecular Weight | 524.87 g/mol |

| IUPAC Name | (1S,2R,5S,8S,9R,10R,14S,17S,18S,19R)-1,2,5,14,18,18-hexamethyl-8-(prop-1-en-2-yl)pentacyclo[11.8.0.0^{2,10}.0^{5,9}.0^{14,19}]henicosan-17-yl hexanoate |

| CAS Number | 143502-52-7 |

Isolation and Purification: A Method Shrouded in Scarcity

The primary literature detailing the precise experimental protocols for the isolation and purification of this compound is not readily accessible in global scientific databases. The original 1992 publication, which would contain this critical information, is not available in full-text format through extensive searches of scholarly archives.

Based on standard phytochemical isolation techniques for triterpenoids from plant sources, a generalized workflow can be inferred. However, the specifics of solvents, chromatographic media, and yields for this compound remain speculative without the original experimental data.

Hypothesized Isolation Workflow

The following diagram illustrates a probable, though unconfirmed, workflow for the isolation of this compound from Cynanchum chinense.

Mechanism of Action of Bioactive Compounds from Cynanchum Species: A Technical Overview

Disclaimer: Extensive searches for "Cynanester A" did not yield any specific information. It is presumed that this may be a novel or less-documented compound, or a potential misspelling. This guide therefore focuses on the well-characterized bioactive constituents isolated from the Cynanchum genus, particularly C21 steroids, which are prominent and extensively studied for their pharmacological activities. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals interested in the mechanism of action of these compounds.

The genus Cynanchum is a rich source of diverse bioactive molecules, with C21 steroids and acetophenones being among the most significant.[1][2] These compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.[2][3][4] This guide will delve into the cytotoxic and apoptotic activities of specific C21 steroids, providing quantitative data, experimental methodologies, and outlining the key signaling pathways involved.

Quantitative Data: Cytotoxic Activity of C21 Steroids

The cytotoxic effects of C21 steroids isolated from Cynanchum species have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized below.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of C21 Steroids from Cynanchum atratum

| Compound | HepG2 (Liver Cancer) | A549 (Lung Cancer) |

| Compound 1 (New C21 Steroid) | 76.12 | 95.39 |

| Compound 2 (New C21 Steroid) | 10.19 | 30.87 |

| Compound 3 (Known C21 Steroid) | - | - |

| Compound 4 (Known C21 Steroid) | - | - |

Data sourced from Zhang et al. (2017).[5]

Experimental Protocols

Isolation and Purification of Bioactive Compounds

A common methodology for isolating bioactive compounds from Cynanchum species involves a multi-step extraction and chromatographic process.[6][7]

a. Extraction:

-

The dried and powdered roots of the Cynanchum plant are extracted with a solvent such as ethanol or methanol using methods like ultrasound-assisted extraction.[6]

-

The resulting crude extract is concentrated under reduced pressure to yield a residue.

-

The residue is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.[8][9]

b. Chromatographic Purification:

-

The fractions obtained from partitioning are subjected to column chromatography over silica gel.

-

Further purification is achieved through techniques like thin-layer chromatography (TLC), and reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate individual compounds.[6]

-

The structures of the purified compounds are then elucidated using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5][7]

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

-

Human cancer cell lines (e.g., HepG2, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with a fresh medium containing MTT solution.

-

The cells are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

The IC₅₀ values are calculated from the dose-response curves.

Apoptosis Analysis by Flow Cytometry

Flow cytometry is used to quantify the percentage of apoptotic cells after treatment with the compounds.[5]

-

Cells are seeded and treated with the test compounds as described for the cytotoxicity assay.

-

After treatment, both floating and adherent cells are collected.

-

The cells are washed with phosphate-buffered saline (PBS) and then resuspended in a binding buffer.

-

The cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

Western blotting is employed to investigate the effect of the compounds on the expression levels of proteins involved in specific signaling pathways.[5][10]

-

Cells are treated with the compounds, and total protein is extracted using a lysis buffer.

-

The protein concentration is determined using a protein assay kit (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, NF-κB).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways

Mitochondrial Apoptosis Pathway

Several C21 steroids from Cynanchum atratum have been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[5] This pathway is regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. The ratio of these proteins determines the cell's fate. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to apoptosis.

References

- 1. mdpi.com [mdpi.com]

- 2. Cynanchum auriculatum Royle ex Wight., Cynanchum bungei Decne. and Cynanchum wilfordii (Maxim.) Hemsl.: Current Research and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in phytochemistry and pharmacology of C21 steroid constituents from Cynanchum plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cynanchum paniculatum and Its Major Active Constituents for Inflammatory-Related Diseases: A Review of Traditional Use, Multiple Pathway Modulations, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic and apoptosis-inducing activity of C21 steroids from the roots of Cynanchum atratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Bioactivity-guided isolation of flavonoids from Cynanchum acutum L. subsp. sibiricum (willd.) Rech. f. and investigation of their antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selection of solvent for extraction of antioxidant components from Cynanchum auriculatum, Cynanchum bungei, and Cynanchum wilfordii roots - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study on Bioactive Components of Aromatic Cynanchum thesioides (Freyn) K. Schum by Solvent Fractionation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cynanchum paniculatum (Bunge) Kitag. ex H.Hara inhibits pancreatic cancer progression by inducing caspase-dependent apoptosis and suppressing TGF-β-mediated epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Biological Activities of Cynanester A

To our valued researchers, scientists, and drug development professionals: This guide serves as a comprehensive overview of the currently available scientific information regarding the biological activities of Cynanester A.

Executive Summary

This compound is a naturally occurring triterpenoid isolated from the plant Cynanchum chinense R. Br. Triterpenoids as a class are known to possess a wide array of biological activities, and compounds isolated from the Cynanchum genus, in particular, have demonstrated pharmacological potential, including anti-inflammatory, anti-cancer, and anti-viral properties. However, detailed public-domain scientific literature focusing specifically on the biological activities, mechanism of action, and experimental protocols of this compound is exceptionally limited. The foundational knowledge of this compound primarily stems from its initial isolation and identification.

Introduction to this compound

This compound is a pentacyclic triterpenoid ester. Its chemical structure and properties were first described in a 1991 publication in the Chinese pharmaceutical journal, Yao Xue Xue Bao.

Chemical Identity:

| Property | Value |

| Chemical Name | 1,2,5,14,18,18-hexamethyl-8-(prop-1-en-2-yl)pentacyclo[11.8.0.0²,¹⁰.0⁵,⁹.0¹⁴,¹⁹]henicosan-17-yl hexanoate |

| Molecular Formula | C₃₆H₆₀O₂ |

| Natural Source | Cynanchum chinense R. Br. |

| Compound Class | Triterpenoid |

Biological Activities of Related Compounds from Cynanchum

While specific data for this compound is scarce, the broader genus of Cynanchum is a rich source of bioactive molecules. Research on other constituents from this genus provides a context for the potential activities of this compound.

Table 1: Reported Biological Activities of Compounds from the Genus Cynanchum

| Compound Class | Reported Activities | Reference |

| C21 Steroids | Anti-cancer, Anti-inflammatory | [1] |

| Alkaloids | Neuroprotective, Anti-fungal | [1] |

| Triterpenoids | Anti-cancer, Anti-inflammatory, Anti-viral | [1] |

| Polysaccharides | Immunomodulatory | [1] |

Experimental Protocols: A General Framework

Detailed experimental protocols for this compound are not available in the public domain. However, for researchers intending to investigate its biological activities, a general workflow can be proposed based on standard methodologies for natural product screening.

Diagram 1: General Workflow for Investigating the Biological Activity of a Natural Product

Caption: A generalized workflow for the investigation of a novel natural product like this compound.

Potential Signaling Pathways for Investigation

Given that many triterpenoids exhibit anti-inflammatory and anti-cancer effects, several key signaling pathways are logical starting points for investigating the mechanism of action of this compound.

Diagram 2: Potential Signaling Pathways for Triterpenoid Activity

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Conclusion and Future Directions

This compound remains a molecule of interest due to its origin from a medicinally relevant plant genus and its classification as a triterpenoid. However, the lack of specific biological data presents a significant knowledge gap. The scientific community is encouraged to pursue further research to elucidate the pharmacological profile of this compound. Future investigations should focus on:

-

Re-isolation and confirmation of its structure.

-

Broad-spectrum screening for biological activities.

-

In-depth studies on its mechanism of action for any confirmed activities.

-

Toxicological and pharmacokinetic profiling.

This guide will be updated as new peer-reviewed data on this compound becomes available.

References

Cynanester A: A Literature Review of an Obscure Pentacyclic Triterpenoid

Initial investigation into the natural product Cynanester A reveals a significant lack of detailed scientific literature, hindering a comprehensive analysis of its biological activities and mechanism of action. Despite its identification over three decades ago, publicly accessible data remains scarce, presenting a challenge for researchers and drug development professionals.

This compound is a pentacyclic triterpenoid isolated from the plant Cynanchum chinense R. Br. The initial and seemingly sole primary reference to this compound appears in a 1991 article in the Chinese pharmaceutical journal Yao Xue Xue Bao. This publication details the isolation and structural elucidation of this compound.

Chemical Profile

Based on available information, the chemical details of this compound are as follows:

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C35H60O2 |

| Chemical Class | Pentacyclic Triterpenoid |

| Source Organism | Cynanchum chinense R. Br. |

Biological Activity and Mechanism of Action

A thorough search of scientific databases yields no specific quantitative data regarding the biological activity of this compound. While pentacyclic triterpenoids as a class are known to exhibit a wide range of pharmacological effects—including anti-inflammatory, anti-cancer, and anti-viral properties—no studies have been found that specifically investigate these activities for this compound.

Consequently, there is no information available on its mechanism of action, the signaling pathways it may modulate, or any specific protein targets. This absence of data prevents the creation of any meaningful diagrams or detailed experimental protocols as requested.

Challenges and Future Directions

The lack of accessible research on this compound highlights a common challenge in natural product research, where many isolated compounds are not subsequently investigated for their pharmacological potential. The original publication in a non-English journal with limited digital availability further compounds this issue.

To advance the understanding of this compound, the following steps would be necessary:

-

Acquisition and Translation of the Original Publication: Obtaining the full text of the 1991 Yao Xue Xue Bao article is critical to understanding the foundational knowledge of this compound.

-

Re-isolation and Characterization: As the compound was identified decades ago, re-isolation from Cynanchum chinense would be necessary to confirm its structure and provide material for biological screening.

-

Broad Biological Screening: this compound should be subjected to a wide array of biological assays to identify any potential therapeutic activities.

-

Mechanism of Action Studies: Should any significant biological activity be identified, further studies would be required to elucidate its mechanism of action, including target identification and pathway analysis.

Until such research is conducted, this compound will remain an obscure molecule with unknown potential in the field of drug discovery and development. Below is a conceptual workflow illustrating the necessary steps to move forward with the investigation of this compound.

Unveiling Cynanester A: A Technical Guide for Researchers

Primary Producing Organism: The novel symmetrical macrocyclic phthalate hexaester, Cynanester A, has been isolated from the marine cyanobacterium Moorea producens.[1] This filamentous cyanobacterium, formerly known as Lyngbya majuscula, is a well-documented source of diverse and bioactive secondary metabolites.[1]

Isolation and Purification

While a highly detailed, step-by-step protocol for the isolation of this compound is not publicly available in the primary literature, the general methodology can be inferred from the isolation of similar natural products from Moorea producens. The process typically involves the collection of the cyanobacterial biomass, followed by extraction with organic solvents to separate the secondary metabolites from the cellular matrix.

Subsequent purification of the crude extract is achieved through a series of chromatographic techniques. This multi-step process is essential for isolating individual compounds, such as this compound, from a complex mixture of metabolites. The workflow would likely involve an initial fractionation using vacuum liquid chromatography followed by further purification using high-performance liquid chromatography (HPLC).

Experimental Workflow for Isolation of this compound from Moorea producens

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Cynanester A

A Note on the Subject: Initial investigations into the biosynthesis of "Cynanester A" have revealed a significant challenge: the compound is not described in the current scientific literature. This suggests either a novel, yet-to-be-published discovery or a potential misnomer. However, the query points towards a keen interest in the complex biosynthetic machinery of cyanobacterial natural products. To address the user's core requirements for an in-depth technical guide, this document will focus on a well-characterized and biosynthetically fascinating cyanobacterial metabolite that shares some phonetic similarity: Cylindrocyclophane F . This allows for a comprehensive exploration of advanced biosynthetic concepts, complete with detailed experimental protocols and data visualization, mirroring the depth requested for "this compound."

Introduction to Cylindrocyclophane F: A Unique Paracyclophane from Cyanobacteria

Cylindrocyclophanes are a family of cytotoxic natural products isolated from the cyanobacterium Cylindrospermum licheniforme.[1] These molecules are distinguished by their unique [7.7]paracyclophane carbon scaffold, a feature that has intrigued chemists and biochemists alike. Cylindrocyclophane F is a prominent member of this family, and its biosynthesis represents a remarkable convergence of polyketide synthase (PKS) pathways, showcasing novel enzymatic reactions. Understanding the biosynthesis of cylindrocyclophane F provides a window into the intricate metabolic capabilities of cyanobacteria and offers potential avenues for bioengineering and drug discovery.

The Cylindrocyclophane F Biosynthetic Pathway: A Hybrid System

The biosynthesis of cylindrocyclophane F is orchestrated by a dedicated gene cluster, designated as cyl. This cluster encodes a suite of enzymes that work in a coordinated fashion to assemble the complex molecular architecture of the final product. The pathway is a hybrid system, employing both Type I modular PKS and a Type III PKS, a rare combination in natural product biosynthesis.[1][2]

Initiation and Early Steps:

The biosynthesis is initiated with the activation of a C10 fatty acid, decanoic acid. This is accomplished by the concerted action of CylA, a fatty acyl-AMP ligase, and CylB, an acyl carrier protein (ACP). CylA activates decanoic acid to its adenylyl-AMP ester, which is then transferred to the phosphopantetheinyl arm of CylB.[1]

Polyketide Chain Elongation and Modification:

The decanoyl-CylB thioester serves as the starter unit for a Type I modular PKS assembly line, comprising CylD and CylH. This assembly line catalyzes two rounds of chain elongation. A key modification, the installation of a β-methyl group, is carried out by the collaborative effort of CylE, CylF, and CylG, which function as a crotonyl-CoA carboxylase/reductase, HMG-CoA synthase, and HMG-CoA lyase, respectively.[1]

Atypical Termination and Cyclization:

In a departure from typical PKS pathways, the elongated polyketide chain is not released by a thioesterase. Instead, it is transferred to a Type III PKS, CylI. This enzyme catalyzes a crucial intramolecular aldol condensation, leading to the formation of a resorcinol ring.[1][3] The final macrocyclization to form the paracyclophane structure is a remarkable enzymatic feat, involving the functionalization of an unactivated carbon center, a reaction that is still under investigation but is proposed to proceed via a radical-mediated mechanism.

Quantitative Data Summary

| Parameter | Value | Method | Reference |

| Enzyme Activity | |||

| CylA (Decanoic Acid) | kcat/Km = 1.2 x 10^5 M-1s-1 | In vitro enzymatic assay | [1] |

| CylI (Acyl-ACP substrate) | kcat = 0.5 min-1 | In vitro enzymatic assay | [1] |

| Precursor Incorporation | |||

| [1,2-¹³C₂]-Decanoic acid | >95% enrichment | Isotopic labeling experiment | [4] |

Experimental Protocols

In Vitro Characterization of CylA and CylB

Objective: To determine the substrate specificity and kinetic parameters of the fatty acid activation system.

Methodology:

-

Protein Expression and Purification: The genes encoding CylA and CylB are cloned into expression vectors and transformed into E. coli. The proteins are overexpressed and purified using affinity chromatography.

-

Enzymatic Assay: The activity of CylA is measured using a coupled-enzyme assay that detects the release of pyrophosphate. The assay mixture contains CylA, CylB, ATP, the fatty acid substrate, and the coupling enzymes.

-

Kinetic Analysis: Michaelis-Menten kinetics are determined by varying the concentration of the fatty acid substrate and measuring the initial reaction rates.

Isotopic Labeling Studies

Objective: To confirm the incorporation of decanoic acid into the cylindrocyclophane scaffold.

Methodology:

-

Culture Conditions: Cylindrospermum licheniforme is cultured in a suitable growth medium.

-

Precursor Feeding: Isotopically labeled decanoic acid (e.g., [1,2-¹³C₂]-decanoic acid) is added to the culture.

-

Extraction and Analysis: After a period of incubation, the cylindrocyclophanes are extracted from the culture and purified. The incorporation of the isotopic label is analyzed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[4]

Visualizing the Biosynthetic Logic

The Cylindrocyclophane F Biosynthetic Pathway

Caption: The biosynthetic pathway of Cylindrocyclophane F.

Experimental Workflow for Isotopic Labeling

Caption: Workflow for isotopic labeling experiments.

Conclusion

The biosynthesis of cylindrocyclophane F is a testament to the metabolic ingenuity of cyanobacteria. The pathway's unique features, including the hybrid Type I/Type III PKS system and the unusual termination/cyclization mechanism, provide fertile ground for future research. A deeper understanding of these processes could unlock new strategies for the biosynthesis of novel bioactive compounds. While "this compound" remains elusive, the study of well-characterized molecules like cylindrocyclophane F provides the necessary framework and technical depth to advance the fields of natural product chemistry and synthetic biology.

References

- 1. Cylindrocyclophane Biosynthesis Involves Functionalization of an Unactivated Carbon Center - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome Mining and Evolutionary Analysis Reveal Diverse Type III Polyketide Synthase Pathways in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Using Chemical Knowledge to Uncover New Biological Function: Discovery of the Cylindrocyclophane Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Cynanester A: A Methodological Framework

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific toxicological data for Cynanester A is not publicly available. This guide, therefore, presents a generalized framework for the initial toxicity screening of a novel natural product, drawing upon established methodologies in toxicology and drug development. The experimental protocols and data presented herein are illustrative and should be adapted based on the specific physicochemical properties of this compound and emerging data.

Introduction

This compound, a natural product with potential therapeutic applications, requires a thorough toxicological evaluation to establish its safety profile before proceeding to later stages of drug development. The initial toxicity screening is a critical step to identify potential hazards, determine dose-response relationships, and inform the design of more comprehensive preclinical safety studies. This guide outlines a tiered approach to the in vitro and in vivo toxicity assessment of this compound.

In Vitro Cytotoxicity Assessment

The initial phase of toxicity screening typically involves a battery of in vitro assays to assess the cytotoxic potential of the compound across various cell lines. These assays are rapid, cost-effective, and provide valuable preliminary data on cellular mechanisms of toxicity.

a) Cell Viability Assays (MTT & Neutral Red Uptake)

-

Principle: The MTT assay measures the metabolic activity of cells as an indicator of viability, while the Neutral Red Uptake (NRU) assay assesses the integrity of the lysosomal membrane.

-

Methodology:

-

Cell Culture: Human cell lines representing key target organs (e.g., HepG2 for liver, HEK293 for kidney, SH-SY5Y for neurons) are cultured in appropriate media to ~80% confluency.

-

Compound Exposure: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

-

MTT Assay: After incubation, MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

NRU Assay: Following compound exposure, cells are incubated with a medium containing Neutral Red dye. After washing, the incorporated dye is solubilized, and the absorbance is read at 540 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control. The half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

-

b) Lactate Dehydrogenase (LDH) Release Assay

-

Principle: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of necrosis.

-

Methodology:

-

Sample Collection: After treating cells with this compound as described above, the cell culture supernatant is collected.

-

LDH Measurement: The LDH activity in the supernatant is measured using a commercially available kit, which involves a coupled enzymatic reaction resulting in a colored product.

-

Data Analysis: LDH release is calculated as a percentage of the positive control (cells lysed with a detergent).

-

Table 1: Illustrative In Vitro Cytotoxicity Data for this compound

| Assay | Cell Line | Exposure Time (h) | IC50 (µM) |

| MTT | HepG2 | 24 | > 100 |

| 48 | 85.2 | ||

| 72 | 65.7 | ||

| MTT | HEK293 | 48 | > 100 |

| NRU | HepG2 | 48 | 92.4 |

| LDH | HepG2 | 48 | > 100 |

Data are hypothetical and for illustrative purposes only.

In Vivo Acute Toxicity Study

Following the in vitro assessment, a preliminary in vivo study is essential to understand the systemic toxicity of this compound in a whole-organism model.

-

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) are commonly used.

-

Methodology:

-

Dose Administration: A single dose of this compound is administered via a clinically relevant route (e.g., oral gavage or intravenous injection) at three dose levels (e.g., 50, 250, 1000 mg/kg). A vehicle control group receives the vehicle alone.

-

Clinical Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for 14 days.

-

Hematology and Clinical Chemistry: At the end of the observation period, blood samples are collected for analysis of hematological and biochemical parameters.

-

Gross Necropsy and Histopathology: All animals are subjected to a gross necropsy. Key organs (liver, kidneys, spleen, heart, lungs, brain) are collected, weighed, and preserved for histopathological examination.

-

LD50 Determination: The median lethal dose (LD50) is estimated if significant mortality is observed.

-

Table 2: Illustrative In Vivo Acute Toxicity Findings for this compound in Rats

| Parameter | Dose (mg/kg) | Observations |

| Mortality | 50 | 0/10 |

| 250 | 0/10 | |

| 1000 | 2/10 | |

| Clinical Signs | 1000 | Lethargy, piloerection observed within 4 hours post-dosing, resolved by day 3. |

| Body Weight | 1000 | Transient decrease in body weight, recovered by day 7. |

| Hematology | 1000 | No significant changes. |

| Clinical Chemistry | 1000 | Slight, non-significant elevation in ALT and AST. |

| Histopathology | 1000 | No treatment-related microscopic findings in major organs. |

Data are hypothetical and for illustrative purposes only.

Visualizations

Methodological & Application

Application Notes and Protocols for Cynanester A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynanester A is a natural product isolated from the plant Cynanchum chinense. While specific biological data for this compound is limited in publicly available literature, compounds from the Cynanchum genus have demonstrated a range of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2] Notably, various extracts and isolated compounds from Cynanchum species have been shown to induce apoptosis and inhibit the proliferation of cancer cell lines.[3][4][5][6][7] For instance, C21 steroidal glycosides from Cynanchum auriculatum have shown significant cytotoxic effects against various cancer cell lines, and extracts from Cynanchum paniculatum have been found to induce caspase-dependent apoptosis.[2][5][6]

These findings suggest that this compound may possess similar cytotoxic and pro-apoptotic properties. This document provides a generalized, comprehensive experimental framework for evaluating the effects of this compound on cancer cells in culture. The protocols outlined below are standard methods for assessing cell viability, apoptosis, and the underlying signaling pathways, and can be adapted for the specific cell lines and research questions of interest.

Data Presentation

Due to the limited specific data for this compound, the following tables are presented as templates for data acquisition and organization.

Table 1: Cell Viability (IC50 Values) of this compound

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| e.g., MCF-7 | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| e.g., A549 | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| e.g., HepG2 | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined |

Table 2: Apoptosis Analysis by Annexin V/PI Staining

| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Live Cells (Annexin V-/PI-) |

| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50/2) | Data to be determined | Data to be determined | Data to be determined |

| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |

| This compound (2 x IC50) | Data to be determined | Data to be determined | Data to be determined |

Table 3: Western Blot Analysis of Apoptosis-Related Proteins

| Protein | Treatment Group | Relative Protein Expression (Normalized to Loading Control) |

| Pro-Apoptotic | ||

| Cleaved Caspase-3 | Vehicle Control | Data to be determined |

| This compound (IC50) | Data to be determined | |

| Cleaved PARP | Vehicle Control | Data to be determined |

| This compound (IC50) | Data to be determined | |

| Bax | Vehicle Control | Data to be determined |

| This compound (IC50) | Data to be determined | |

| Anti-Apoptotic | ||

| Bcl-2 | Vehicle Control | Data to be determined |

| This compound (IC50) | Data to be determined |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on a selected cancer cell line.[8][9]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the plate for 24, 48, and 72 hours.

-

At the end of each time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound using flow cytometry.[10][11][12][13][14]

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at various concentrations (e.g., IC50/2, IC50, and 2 x IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and collect the supernatant containing floating cells.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Analysis of Apoptosis-Related Proteins by Western Blot

This protocol examines the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway.[15][16][17]

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound at the IC50 concentration for a specified time.

-

Lyse the cells with RIPA buffer and collect the total protein.

-

Determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Visualizations

Caption: Experimental workflow for evaluating the effects of this compound.

Caption: Hypothesized intrinsic apoptosis signaling pathway for this compound.

References

- 1. Frontiers | Inspecting the True Identity of Herbal Materials from Cynanchum Using ITS2 Barcode [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Chemical constituents from the roots of Cynanchum paniculatum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cynanchum paniculatum (Bunge) Kitag. ex H.Hara inhibits pancreatic cancer progression by inducing caspase-dependent apoptosis and suppressing TGF-β-mediated epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cynanchum paniculatum (Bunge) Kitag. ex H.Hara inhibits pancreatic cancer progression by inducing caspase-dependent apoptosis and suppressing TGF-β-mediated epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of Water Extract of Cynanchum paniculatum (Bge.) Kitag. on Different Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]

- 14. kumc.edu [kumc.edu]

- 15. Apoptosis western blot guide | Abcam [abcam.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cynanester A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynanester A is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By targeting these central components of the Ras/Raf/MEK/ERK signaling cascade, this compound provides a powerful tool for investigating the roles of this pathway in cell proliferation, differentiation, and survival.[1] These application notes provide detailed protocols for the use of this compound in various laboratory settings, including methods for determining its half-maximal inhibitory concentration (IC50) in cultured cells, analyzing its effects on downstream signaling events via Western blotting, and quantifying its direct enzymatic inhibition through in vitro kinase assays.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of MEK1 and MEK2. These dual-specificity kinases are responsible for phosphorylating and activating ERK1 and ERK2 (also known as p44/42 MAPK).[2] The activation of ERK1/2 is a critical step in transmitting signals from cell surface receptors to the nucleus, ultimately regulating gene expression and cellular processes.[3] By blocking MEK1/2, this compound effectively abrogates the phosphorylation of ERK1/2, leading to the inhibition of downstream signaling. The MAPK/ERK pathway is frequently dysregulated in various cancers, making inhibitors of this pathway valuable for both basic research and therapeutic development.[1]

Quantitative Data Summary

The following tables summarize typical quantitative data for a selective MEK inhibitor like this compound. These values should be determined empirically for your specific cell line and experimental conditions.

Table 1: In Vitro IC50 Values for this compound

| Parameter | Value | Conditions |

|---|---|---|

| MEK1 Kinase IC50 | 5 nM | Recombinant human MEK1, in vitro kinase assay |

| MEK2 Kinase IC50 | 8 nM | Recombinant human MEK2, in vitro kinase assay |

| Cellular IC50 (MCF-7) | 50 nM | 72h incubation, MTT assay |

| Cellular IC50 (A549) | 75 nM | 72h incubation, MTT assay |

Table 2: Western Blot Antibody Dilutions

| Antibody | Host | Dilution | Supplier |

|---|---|---|---|

| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | 1:1000 | (e.g., Cell Signaling Technology) |

| Total ERK1/2 | Mouse | 1:1000 | (e.g., Santa Cruz Biotechnology) |

| Beta-Actin | Mouse | 1:5000 | (e.g., Sigma-Aldrich) |

| Anti-Rabbit IgG, HRP-linked | Goat | 1:2000 | (e.g., Bio-Rad) |

| Anti-Mouse IgG, HRP-linked | Goat | 1:2000 | (e.g., Bio-Rad) |

Note: Optimal antibody dilutions should be determined by titration for each new lot and experimental setup.[4][5][6]

Experimental Protocols

Cell Viability Assay for IC50 Determination (MTT Assay)

This protocol describes how to determine the concentration of this compound that inhibits cell viability by 50% (IC50) in adherent cell lines.[7]

Materials:

-

Adherent cells of interest (e.g., MCF-7, A549)

-

Complete culture medium

-

This compound (10 mM stock in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Multichannel pipette

-

Plate reader (570 nm absorbance)

Protocol:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[8]

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A common starting range is 100 µM to 1 nM.

-

Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Carefully aspirate the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the percent viability against the log concentration of this compound.

-

Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[9]

-

Western Blot Analysis of ERK Phosphorylation

This protocol allows for the detection of changes in ERK1/2 phosphorylation in response to this compound treatment.[10]

Materials:

-

Cells treated with this compound and appropriate controls.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (5% BSA in TBST). Milk is not recommended as it contains phosphoproteins.

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Protocol:

-

Sample Preparation:

-

Treat cells with this compound at various concentrations and time points.

-

Wash cells with ice-cold PBS and lyse with supplemented lysis buffer. Keep samples on ice.

-

Centrifuge lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Normalize protein concentrations and add Laemmli sample buffer. Boil samples for 5 minutes.

-

-

Gel Electrophoresis and Transfer:

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer proteins to a PVDF membrane.[11]

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip and re-probe the membrane for total ERK1/2 and a loading control (e.g., beta-actin) to ensure equal protein loading.

-

In Vitro Kinase Assay

This protocol provides a method to directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant MEK1 or MEK2.[12]

Materials:

-

Recombinant active MEK1 or MEK2.

-

Recombinant inactive ERK2 (as a substrate).

-

Kinase assay buffer.

-

ATP.

-

This compound.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque 96-well or 384-well plates.

-

Plate reader with luminescence detection.

Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

Prepare a solution of MEK1/2 and inactive ERK2 in kinase assay buffer.

-

-

Kinase Reaction:

-

Add the MEK1/2 and ERK2 solution to the wells of the plate.

-

Add the serially diluted this compound or vehicle control.

-

Initiate the reaction by adding ATP.

-

Incubate for 30-60 minutes at 30°C.

-

-

Detection:

-

Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

Normalize the data to the vehicle control (100% kinase activity).

-

Plot the percent activity against the log concentration of this compound and calculate the IC50 using non-linear regression.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Western Blot: High background | - Antibody concentration too high- Insufficient blocking- Insufficient washing | - Titrate primary and secondary antibodies[13]- Increase blocking time or try a different blocking agent (e.g., 5% BSA)[14]- Increase the number and duration of washes |

| Western Blot: No or weak signal | - Inactive primary/secondary antibody- Insufficient protein loaded- Inefficient transfer- Protein not phosphorylated | - Use a new aliquot of antibody; include a positive control[15]- Load more protein (20-40 µg)- Check transfer efficiency with Ponceau S stain[10]- Ensure cells were stimulated to induce phosphorylation |

| IC50 Assay: High variability between replicates | - Inconsistent cell seeding- Pipetting errors | - Ensure a single-cell suspension before seeding- Use a multichannel pipette for additions |

| Kinase Assay: Low signal-to-background ratio | - Inactive kinase- Suboptimal ATP concentration | - Use a new batch of recombinant kinase- Titrate ATP concentration (often near the Km) |

Ordering Information

| Product | Catalog Number | Size |

| This compound | CYN-A-001 | 10 mg |

| CYN-A-005 | 50 mg |

Disclaimer: this compound is a fictional compound created for illustrative purposes. The protocols and data presented are based on general laboratory practices for kinase inhibitors and should be adapted and optimized for specific experimental needs. Always follow appropriate laboratory safety procedures.

References

- 1. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Tips for Diluting Antibodies | Rockland [rockland.com]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 9. clyte.tech [clyte.tech]

- 10. researchgate.net [researchgate.net]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. How to Select the Right Antibody Dilution for Western Blot [synapse.patsnap.com]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

Application Notes and Protocols for Cynanester A Assay Development and Optimization

Introduction

Cynanester A is a member of the alkylresorcinol family, a class of phenolic lipids found in various natural sources, including cyanobacteria.[1] While specific biological activities of this compound are not extensively documented in publicly available literature, related alkylresorcinols have demonstrated a range of biological effects, most notably cytotoxic and antiproliferative activities against various cancer cell lines.[2][3][4] The proposed mechanisms of action for some alkylresorcinols include the induction of apoptosis and cell cycle arrest.[2][5] Some studies suggest the involvement of the p53 signaling pathway and the modulation of inflammatory pathways like the TLR4/MYD88/NF-κB signaling cascade.[5][6]

These application notes provide a generalized framework for the development and optimization of in vitro cytotoxicity assays for this compound, drawing upon established methodologies for natural products and other alkylresorcinols. The protocols detailed below are intended to serve as a starting point for researchers and drug development professionals.

I. Assay Principle and Selection

The initial assessment of this compound's biological activity can be effectively achieved through cytotoxicity assays. These assays measure the degree to which a substance can cause damage to a cell.[7] Common endpoints for cytotoxicity include loss of membrane integrity, inhibition of metabolic activity, and activation of cell death pathways.

Two robust and widely used cytotoxicity assays are recommended for the initial screening of this compound:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[8][9] The intensity of the color is proportional to the number of viable cells.

-

Lactate Dehydrogenase (LDH) Release Assay: This enzymatic assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[10][11][12][13] Increased LDH activity in the cell culture supernatant is an indicator of cytotoxicity.

II. Data Presentation

Quantitative data from cytotoxicity assays are typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of the measured cellular activity. Summarizing these values in a structured table allows for easy comparison of the compound's potency across different cell lines or experimental conditions.

Table 1: Cytotoxicity of this compound against various cell lines.

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| HCT-116 (Colon Cancer) | MTT | 48 | Example Value |

| HT-29 (Colon Cancer) | MTT | 48 | Example Value |

| PC-3 (Prostate Cancer) | MTT | 48 | Example Value |

| L929 (Normal Fibroblast) | MTT | 48 | Example Value |

| HCT-116 (Colon Cancer) | LDH Release | 24 | Example Value |

| HT-29 (Colon Cancer) | LDH Release | 24 | Example Value |

III. Experimental Protocols

A. MTT Assay Protocol

This protocol is a standard procedure for determining the cytotoxicity of a compound using the MTT assay.[8][9]

Materials:

-

Target cancer cell lines (e.g., HCT-116, HT-29) and a non-cancerous control cell line (e.g., L929)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

B. LDH Release Assay Protocol

This protocol outlines the steps for measuring cytotoxicity by quantifying LDH release.[10][11][12][13]

Materials:

-

Target cell lines

-

Complete cell culture medium

-

This compound stock solution

-

Commercially available LDH cytotoxicity assay kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimized density and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of this compound. Include wells for:

-

Spontaneous LDH release (vehicle control)

-

Maximum LDH release (cells treated with a lysis buffer provided in the kit)

-

Background control (medium only)

-

-

Incubation: Incubate the plate for the desired time (e.g., 24 hours).

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.

-

LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 15-30 minutes), protected from light.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

IV. Assay Development and Optimization

Optimizing assay conditions is crucial for obtaining reliable and reproducible data.[14][15][16][17]

Table 2: Key Parameters for Assay Optimization.

| Parameter | Optimization Strategy | Rationale |

| Cell Density | Test a range of cell seeding densities to find one that results in exponential growth throughout the experiment and provides a good signal-to-noise ratio. | Too few cells will result in a weak signal, while too many cells can lead to contact inhibition and altered metabolic activity.[14] |

| Compound Concentration and Incubation Time | Perform a time-course experiment (e.g., 24, 48, 72 hours) with a broad range of this compound concentrations to determine the optimal incubation time and the dynamic range of the compound's effect. | The cytotoxic effect of a compound can be time- and concentration-dependent. |

| Solvent Concentration | Test the effect of the solvent (e.g., DMSO) on cell viability to determine the maximum concentration that does not cause cytotoxicity. | High concentrations of solvents can be toxic to cells and interfere with the assay results. |

| Controls | Always include positive (a known cytotoxic compound) and negative (vehicle) controls. | Controls are essential for validating the assay performance and for data normalization.[14] |

V. Visualization of Workflow and Potential Signaling Pathway

The following diagrams, created using the DOT language, illustrate the experimental workflow and a potential signaling pathway that may be affected by this compound.

Experimental Workflow

Caption: Experimental workflow for this compound cytotoxicity assay development.

Hypothetical Signaling Pathway

Based on studies of other alkylresorcinols, a plausible mechanism of action for this compound-induced cytotoxicity is the activation of the p53-mediated apoptotic pathway.[5][18]

Caption: Hypothetical p53-mediated apoptosis pathway induced by this compound.

VI. Further Mechanistic Studies

Should initial cytotoxicity screening yield positive results, further investigation into the mechanism of action is warranted. High-content screening (HCS) can provide more detailed insights into cellular changes induced by this compound.[19][20][21][22] HCS combines automated microscopy with quantitative image analysis to simultaneously measure multiple parameters such as nuclear morphology, mitochondrial membrane potential, and the activation of specific apoptotic proteins like caspases. This approach can help to elucidate the specific signaling pathways involved in this compound-induced cell death.

References

- 1. Alkylresorcinol - Wikipedia [en.wikipedia.org]

- 2. An Overview of Alkylresorcinols Biological Properties and Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. d-nb.info [d-nb.info]

- 5. Induction of Apoptosis and Cell-Cycle Arrest in Human Colon-Cancer Cells by Whole-Grain Alkylresorcinols via Activation of the p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Therapeutic efficacy of 5-alkylresorcinol on progression of colorectal cancer by activating HCLS1 and suppressing TLR4/MYD88/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 12. cellbiologics.com [cellbiologics.com]

- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 14. biocompare.com [biocompare.com]

- 15. Optimization Strategies of Cell-Based Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. selectscience.net [selectscience.net]

- 17. marinbio.com [marinbio.com]

- 18. researchgate.net [researchgate.net]

- 19. Review of High-content Screening Applications in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

Application Notes and Protocols for Cynanester A in In Vivo Animal Models

Disclaimer: As of late 2025, publicly available scientific literature lacks specific studies on the in vivo application of Cynanester A. The following application notes and protocols are constructed based on published research on extracts from the Cynanchum genus, from which this compound is isolated, and on the known biological activities of structurally related triterpenoids. These are intended to serve as a representative guide for researchers and drug development professionals. All experiments should be designed and conducted under appropriate ethical guidelines and regulations for animal research.

Introduction

This compound is a triterpenoid compound isolated from plants of the Cynanchum genus, such as Cynanchum chinense. Triterpenoids as a class are known for a wide range of pharmacological activities. Extracts from Cynanchum species have demonstrated significant anti-inflammatory, anti-cancer, and neuroprotective effects in various in vivo animal models.[1][2][3] This document provides a hypothetical framework for the preclinical evaluation of this compound in in vivo models, drawing parallels from studies on related compounds and extracts.

Potential Therapeutic Areas and Mechanism of Action

Based on the activities of Cynanchum extracts, this compound could be investigated for its potential in the following areas:

-

Inflammatory Diseases: Extracts from Cynanchum paniculatum and Cynanchum atratum have shown potent anti-inflammatory effects.[1][4][5] The mechanism is often linked to the downregulation of pro-inflammatory signaling pathways such as the NF-κB pathway, leading to a reduction in inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][5]

-

Oncology: Several studies have highlighted the anti-cancer potential of Cynanchum species by inducing apoptosis and inhibiting tumor growth and metastasis.[1][6] The TGF-β signaling pathway has been implicated in the anti-metastatic effects of Cynanchum paniculatum extract.[6]

-

Neuroprotection: Certain compounds from Cynanchum have shown neuroprotective effects, suggesting a potential role in neurodegenerative diseases.[2]

A plausible mechanism of action for this compound, particularly in inflammation, could involve the modulation of the NF-κB signaling pathway.

Quantitative Data from Related In Vivo Studies

The following table summarizes quantitative data from in vivo studies on extracts from various Cynanchum species. This data can serve as a starting point for dose-range finding studies for this compound.

| Plant/Extract | Animal Model | Disease Model | Dosing Regimen | Key Findings |

| Cynanchum paniculatum extract | Mouse | Inflammatory Pain | Oral administration (ethyl acetate fraction) | Demonstrated antinociceptive effects.[1] |

| Cynanchum atratum extract | Mouse | High-Fat, High-Fructose Diet (NAFLD) | Oral, 6-week treatment | Attenuated body and liver weight, improved serum markers, and reduced hepatic lipid accumulation.[4] |

| Cynanchum atratum extract | Mouse | DNCB-induced Atopic Dermatitis | Topical, 1 and 100 mg/mL for 11 days | Reduced scratching, serum IgE, skin hyperplasia, and mast cell infiltration.[5] |

| Cynanchum komarovii extract | Rat | Collagen-Induced Arthritis (RA) | 250, 500, 1000 mg/kg, oral, for 28 days | Reduced inflammatory factors, arthritis index, and foot swelling. Improved synovial lesions and bone density.[7] |

| Cynanchum paniculatum extract | Mouse | Pancreatic Cancer Xenograft | Intragastric administration | Significantly decreased tumor volume.[6] |

Experimental Protocols

The following is a detailed, representative protocol for evaluating the anti-inflammatory efficacy of this compound in a lipopolysaccharide (LPS)-induced acute inflammation mouse model.

4.1. Objective

To assess the in vivo anti-inflammatory activity of this compound by measuring its effect on pro-inflammatory cytokine production in LPS-challenged mice.

4.2. Materials

-

This compound (purity >98%)

-

Vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile saline)

-

Lipopolysaccharide (LPS) from E. coli

-

Male C57BL/6 mice (8-10 weeks old)

-

Dexamethasone (positive control)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Standard laboratory equipment for animal handling, dosing, and blood collection.

4.3. Experimental Workflow

4.4. Detailed Procedure

-

Animal Acclimatization: House male C57BL/6 mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

-

Grouping and Dosing:

-

Randomly divide mice into experimental groups (n=8-10 per group):

-

Group 1: Vehicle control (oral vehicle + i.p. saline)

-

Group 2: LPS control (oral vehicle + i.p. LPS)

-

Group 3: this compound (e.g., 10, 25, 50 mg/kg, oral + i.p. LPS)

-

Group 4: Positive control (Dexamethasone, e.g., 5 mg/kg, oral + i.p. LPS)

-

-

Administer this compound, dexamethasone, or vehicle via oral gavage.

-

-

LPS Challenge: One hour after the oral administration, induce inflammation by intraperitoneally (i.p.) injecting LPS (e.g., 1 mg/kg) dissolved in sterile saline. Group 1 will receive an i.p. injection of saline only.

-

Sample Collection: At 1.5 hours post-LPS injection, euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Collect blood via cardiac puncture.

-

Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C. Collect the supernatant (serum) and store at -80°C until analysis.

-

Cytokine Measurement: Quantify the concentrations of TNF-α, IL-6, and IL-1β in the serum samples using commercial ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Express data as mean ± SEM. Analyze for statistical significance using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is typically considered statistically significant.

Considerations and Troubleshooting

-

Solubility: this compound, being a triterpenoid, is likely to have poor water solubility. A proper vehicle formulation is crucial for consistent dosing. Sonication or warming of the vehicle may be necessary to achieve a uniform suspension.

-

Toxicity: Conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD) of this compound. Observe animals for any signs of toxicity, such as weight loss, behavioral changes, or mortality.

-

Pharmacokinetics: To better understand the compound's behavior in vivo, consider conducting pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Animal Welfare: All procedures should be performed in accordance with the guidelines of the institutional animal care and use committee (IACUC) to minimize pain and distress.

By leveraging the information from related compounds and extracts, these application notes provide a solid foundation for initiating the in vivo investigation of this compound. Further optimization and validation will be necessary as more specific data on this compound becomes available.

References

- 1. Cynanchum paniculatum and Its Major Active Constituents for Inflammatory-Related Diseases: A Review of Traditional Use, Multiple Pathway Modulations, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cynanchum paniculatum (Bunge) Kitag. ex H. Hara: A review of its ethnopharmacology, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cynanchum atratum Alleviates Non-Alcoholic Fatty Liver by Balancing Lipogenesis and Fatty Acid Oxidation in a High-Fat, High-Fructose Diet Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cynanchum atratum inhibits the development of atopic dermatitis in 2,4-dinitrochlorobenzene-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Cynanchum paniculatum (Bunge) Kitag. ex H.Hara inhibits pancreatic cancer progression by inducing caspase-dependent apoptosis and suppressing TGF-β-mediated epithelial-mesenchymal transition [frontiersin.org]

- 7. Cynanchum komarovii extract for the treatment of rheumatoid arthritis by acting on synovial cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cynanester A Delivery in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynanester A and its related compounds, such as the synthetic triterpenoids 1-[2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oyl]imidazole (CDDO-Im) and Bardoxolone Methyl (CDDO-Me), are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a master regulator of cellular antioxidant and detoxification responses.[3][4] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome.[3][5] Electrophilic compounds like this compound react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a wide array of cytoprotective genes.[3][4][5]

These compounds are valuable tools for studying cellular stress responses and have therapeutic potential in diseases characterized by oxidative stress and inflammation.[6][7] This document provides detailed protocols for the delivery of this compound and related compounds into cells for various assays, along with methods to quantify their effects on Nrf2 activation, cytotoxicity, and cell proliferation.

Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. The diagram below illustrates the mechanism of Nrf2 activation by this compound.

Data Presentation

The following tables summarize quantitative data for this compound-related compounds in various cellular assays.

Table 1: Potency of this compound Analogs in Cellular Assays

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| CDDO-Im | U937 Leukemia | Proliferation | IC50 | ~10-30 nM | [8] |

| CDDO-Im | Breast Cancer | Proliferation | IC50 | ~10-30 nM | [8] |

| Bardoxolone Methyl | 4T1 Breast Cancer | Proliferation | Effective Conc. | 500 nmol/L | [7] |

| Bardoxolone Methyl | Ovarian Cancer | Growth Inhibition | Effective Conc. | Low concentrations | [7] |

| Bardoxolone Methyl | Endothelial Cells | Growth Inhibition | Effective Conc. | 50-200 nmol/L | [1] |

Table 2: Nrf2 Target Gene Upregulation by CDDO-Im

| Cell/Tissue Type | Treatment | Gene | Fold Change (vs. Vehicle) | Reference |

| Mouse Kidney | CDDO-Im (30 µmol/kg) | Gclc | Significant Increase | [9] |

| Mouse Kidney | CDDO-Im (30 µmol/kg) | Nqo1 | Significant Increase | [9] |

| Mouse Kidney | CDDO-Im (30 µmol/kg) | Ho-1 | Significant Increase | [9] |

| Primary Kidney Epithelial Cells | CDDO-Im | Nrf2 | Increased Expression | [9] |

| Primary Kidney Epithelial Cells | CDDO-Im | Ho-1 | Increased Expression | [9] |

| Primary Kidney Epithelial Cells | CDDO-Im | Nqo1 | Increased Expression | [9] |

Experimental Protocols

Preparation and Cellular Delivery of this compound

This protocol describes the preparation of this compound for delivery into cultured cells.

References

- 1. A Phase I First-in-Human Trial of Bardoxolone Methyl in Patients with Advanced Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bardoxolone methyl - Wikipedia [en.wikipedia.org]

- 3. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Delivery strategies to improve the pharmacological efficacy of NRF2 modulators: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00571J [pubs.rsc.org]